molecular formula C5H10N2O B13205404 3-amino-N-methylbut-2-enamide

3-amino-N-methylbut-2-enamide

Cat. No.: B13205404
M. Wt: 114.15 g/mol
InChI Key: HZABTOJRDKVPQW-ARJAWSKDSA-N
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Description

3-amino-N-methylbut-2-enamide is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and an enamide functional group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-N-methylbut-2-enamide can be synthesized through several methods. One common approach involves the selective desaturation of amides. This method utilizes an iron-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides . Another method involves the reaction of N,N′-dimethylacetoacetamide with 1-amino-2-propanol, followed by purification and characterization using techniques such as NMR, HPLC, and LC-MS .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methylbut-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the enamide group to other functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted enamides, amides, and other nitrogen-containing compounds. For example, the reaction with alkyl halides can produce iminium salts, which can be hydrolyzed back into carbonyl compounds .

Scientific Research Applications

3-amino-N-methylbut-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions often involve the formation of covalent bonds with electrophiles, leading to the formation of new compounds with distinct properties .

Comparison with Similar Compounds

3-amino-N-methylbut-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of science and industry.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

(Z)-3-amino-N-methylbut-2-enamide

InChI

InChI=1S/C5H10N2O/c1-4(6)3-5(8)7-2/h3H,6H2,1-2H3,(H,7,8)/b4-3-

InChI Key

HZABTOJRDKVPQW-ARJAWSKDSA-N

Isomeric SMILES

C/C(=C/C(=O)NC)/N

Canonical SMILES

CC(=CC(=O)NC)N

Origin of Product

United States

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